molecular formula C18H13N3OS2 B612061 Ro-3306

Ro-3306

Cat. No.: B612061
M. Wt: 351.4 g/mol
InChI Key: XOLMRFUGOINFDQ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ro-3306 is a reversible, ATP-competitive, and cell-permeable inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M phase transition in the cell cycle . Unlike pan-CDK inhibitors, this compound exhibits high selectivity for CDK1, distinguishing it from compounds that broadly target multiple CDKs (e.g., CDK2, CDK4/6) . Preclinical studies highlight its dual mechanisms: (1) direct inhibition of CDK1, leading to G2/M arrest and apoptosis, and (2) indirect antiviral activity through suppression of viral RNA replication and host MAPK signaling pathways .

Preparation Methods

Ro 3306 can be synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Ro 3306 undergoes various chemical reactions, including:

    Oxidation: Ro 3306 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms with different chemical properties.

    Substitution: Ro 3306 can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Cancer Research

RO-3306 has been extensively studied for its anti-tumor effects across various cancer types. It induces G2/M phase arrest, leading to apoptosis in cancer cells.

Case Studies

StudyCancer TypeFindings
Breast CancerCombined treatment with PARP inhibitors showed enhanced efficacy when paired with this compound.
OsteosarcomaDemonstrated increased mitotic index and rapid induction of apoptosis with partial CDK1 inhibition.
Ovarian CancerIn vivo studies indicated significant tumor size reduction in mice treated with this compound compared to controls.

Virology

Recent studies have explored the antiviral potential of this compound, particularly against influenza viruses.

Mechanism of Antiviral Activity

This compound has been shown to inhibit viral replication by targeting host cell CDK1, which is exploited by viruses for their replication processes.

  • Direct Binding : this compound binds to the viral PB2 protein, inhibiting viral RNA replication .
  • Gene Expression Modulation : Transcriptome analysis revealed that this compound treatment downregulated MAPK-regulated genes, contributing to its antiviral effects.

Case Studies

StudyVirus TypeFindings
Influenza ADemonstrated significant reduction in viral load both in vitro and in vivo following this compound treatment.

Cell Biology Applications

This compound is also utilized as a tool compound in cell biology for synchronizing cell cycles and studying mitotic processes.

Synchronization Protocols

The use of this compound allows researchers to obtain synchronized cell populations for various assays.

  • Mitotic Shake-Off Protocol : A study demonstrated that using this compound for mitotic shake-off produced purer fractions of mitotic cells compared to traditional methods using nocodazole .

Case Studies

StudyCell LineMethodologyResults
AsPC-1 (Pancreatic Cancer)Mitotic shake-off using this compoundImproved viability and long-term proliferative capacity post-treatment compared to nocodazole.

Mechanism of Action

Ro 3306 exerts its effects by selectively inhibiting CDK1. CDK1 forms a bipartite complex with cyclin B, which phosphorylates various substrates involved in nuclear envelope breakdown, chromosome condensation, mitotic spindle assembly, and activation of the spindle assembly checkpoint. By inhibiting CDK1, Ro 3306 effectively arrests cells at the G2/M phase, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Selectivity Profile

Compound Primary Target Off-Target Activity Clinical/Preclinical Stage
Ro-3306 CDK1 PIM1 kinase Preclinical
Roscovitine CDK1, CDK2, CDK5, CDK7 ERK1/2, CK1 Phase II trials
Flavopiridol CDK1, CDK2, CDK4, CDK6 P-TEFb, PKC FDA-approved (relapsed CLL)
Palbociclib CDK4/6 Minimal off-target effects FDA-approved (breast cancer)
  • Key Insight : this compound’s selectivity for CDK1 is unique among CDK inhibitors, which often exhibit cross-reactivity with CDK2 or other kinases. For example, roscovitine inhibits CDK1/2/5/7 and ERK1/2, complicating its mechanism of action . Flavopiridol, a pan-CDK inhibitor, lacks specificity and induces toxicity via off-target kinase inhibition (e.g., PKC) .

Mechanism of Action

  • Cell Cycle Arrest :

    • This compound induces G2/M arrest by blocking CDK1-mediated phosphorylation of substrates required for mitotic entry. In ovarian cancer (OC) cells, 25 µM this compound reduced G1-phase cells by ~50% and increased G2-phase cells by ~35% .
    • In contrast, CDK4/6 inhibitors (e.g., palbociclib) act at the G1/S checkpoint, preventing Rb phosphorylation and S-phase entry .
  • Apoptosis Induction :

    • This compound upregulates pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2, survivin). In OC cells, 25 µM this compound increased Annexin V-positive apoptotic cells by ~27% .
    • Flavopiridol and roscovitine induce apoptosis via p53-independent pathways, whereas this compound synergizes with p53 activators (e.g., Nutlin-3) to enhance mitochondrial apoptosis in AML .

Antiviral Activity

  • This compound inhibits influenza virus replication by binding to the viral PB2 protein and disrupting host MAPK signaling, reducing viral mRNA splicing . This dual mechanism is absent in other CDK inhibitors, which primarily target cell cycle regulation.

Combination Therapy Potential

  • PARP Inhibitors : this compound enhances olaparib’s efficacy in triple-negative breast cancer (TNBC), reducing cell viability by 65% at 5 µM, compared to 40% for olaparib alone .
  • Temozolomide (TMZ) : In GBM, this compound (50–100 nM) sensitizes cells to TMZ by attenuating NF-κB-driven CDK1 upregulation, reducing tumor invasiveness .
  • Apigenin: In bladder cancer, this compound synergizes with apigenin, achieving 63% tumor growth inhibition in xenograft models versus 33% for monotherapy .

Pharmacokinetic Limitations

  • This compound has rapid plasma clearance and poor blood-brain barrier (BBB) penetration, limiting its utility in CNS malignancies . In contrast, flavopiridol and palbociclib have better pharmacokinetic profiles and clinical applicability.

Research Findings and Data Tables

Table 1: Efficacy in Preclinical Cancer Models

Cancer Type Model System Key Effect Reference
Ovarian Cancer OVCAR5/SKOV3 cells G2 arrest (35% increase), apoptosis (27%)
Glioblastoma U87 cells Synergy with TMZ (50% reduction in viability)
AML MV4-11 cells Enhanced apoptosis with Nutlin-3 (p53 activation)
Bladder Cancer Xenograft mice 63% tumor inhibition (this compound + apigenin)

Table 2: Selectivity and Off-Target Effects

Compound CDK1 IC₅₀ (nM) Off-Target Kinases (IC₅₀ < 100 nM)
This compound 35 PIM1
Roscovitine 700 CDK2 (130), CDK5 (80), ERK1/2 (50)
Flavopiridol 100 CDK2 (40), CDK4 (60), PKC (20)

Biological Activity

Ro-3306 is a selective, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1), which plays a crucial role in regulating the cell cycle, particularly during the G2/M phase transition. This compound has garnered attention for its diverse biological activities, including anti-tumorigenic effects, apoptosis induction, and potential antiviral properties. This article summarizes key findings from various studies regarding the biological activity of this compound, supported by data tables and case studies.

  • Chemical Name : 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone
  • Purity : ≥98%
  • K_i Values :
    • CDK1: 35-240 nM
    • CDK2: 0.89-1.32 μM
    • CDK3: 0.03 μM
    • CDK4: >2 μM

This compound exerts its effects primarily by inhibiting CDK1, leading to cell cycle arrest and apoptosis. The inhibition of CDK1 results in:

  • G2/M phase arrest
  • Downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1)
  • Upregulation of pro-apoptotic proteins (e.g., Bax)
  • Enhanced p53 signaling pathways

Anti-Tumorigenic Effects

Several studies have demonstrated the anti-tumorigenic effects of this compound across different cancer types:

Case Study: Ovarian Cancer

A study investigated the effects of this compound on ovarian cancer cell lines OVCAR5 and SKOV3. The results indicated:

  • Colony Formation : A dose-dependent reduction in colony formation was observed, with a decrease of 66.12% in OVCAR5 and 52.5% in SKOV3 at 25 µM concentration.
Cell LineControl Colony FormationColony Formation (25 µM this compound)Reduction (%)
OVCAR5100%33.88%66.12
SKOV3100%47.5%52.5
  • Cell Cycle Analysis : Treatment with this compound shifted cells from G1 to G2 phase:
Cell LineG1 Phase (%) ControlG1 Phase (%) (25 µM this compound)G2 Phase Increase (%)
OVCAR555.5422.04+35.75
SKOV357.9429.20+34.55
  • Apoptosis Induction : Increased activity of cleaved caspases was noted, indicating apoptosis through both extrinsic and intrinsic pathways.

Additional Findings

This compound has also shown efficacy in other cancers:

  • Breast Cancer : Inhibition of CDK1 resulted in reduced proliferation and enhanced apoptosis.
  • Lung Cancer : Similar mechanisms were observed, demonstrating the broad applicability of this compound as an anti-cancer agent.

Antiviral Activity

Recent research has highlighted the potential of this compound as an antiviral agent against influenza virus:

  • Mechanism : this compound inhibits viral replication by directly binding to viral PB2 protein and affecting host CDK1's role in viral mRNA splicing.

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

Activity TypeDescription
CDK Inhibition Selectively inhibits CDK1, leading to cell cycle arrest and apoptosis
Anti-Tumorigenic Reduces proliferation and induces apoptosis in various cancer cell lines
Antiviral Exhibits anti-influenza activity by inhibiting viral replication
Cell Cycle Impact Induces G2/M phase arrest and alters cell cycle distribution

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for validating CDK1 inhibition by RO-3306 in different cell models?

  • Methodological Answer: To confirm CDK1 inhibition, use flow cytometry to analyze cell cycle arrest in G2/M phase (e.g., 60% G2 accumulation in RPE1 cells at 3–6 µM this compound for 24 hours) . Pair this with kinase activity assays using recombinant CDK1/cyclin B1 complexes to measure Ki values (20 nM for CDK1 selectivity) . Include immunoblotting for phospho-CDK1 substrates (e.g., histone H3 Ser10 phosphorylation) . Validate reversibility by washing out this compound and monitoring mitotic entry via time-lapse microscopy .

Q. How can researchers optimize this compound concentration to achieve reversible G2/M synchronization without mitotic defects?

  • Methodological Answer: Use 3–6 µM this compound for 16–24 hours in adherent cells (e.g., RPE1, HeLa), which induces G2 arrest with minimal toxicity . Avoid concentrations >6 µM, as 10 µM causes irreversible mitotic defects (e.g., anaphase failure) . Confirm reversibility by replacing this compound-containing media with fresh media and tracking cell cycle progression post-washout .

Q. What controls are essential when using this compound in long-term studies to account for solvent effects (DMSO) and compound stability?

  • Methodological Answer: Include DMSO vehicle controls at equivalent concentrations (e.g., 0.1% v/v for 10 mM stock) . Test this compound stability under experimental conditions (e.g., -20°C storage for stock solutions; avoid repeated freeze-thaw cycles) . Validate activity via parallel experiments with known CDK1 inhibitors (e.g., flavopiridol) .

Advanced Research Questions

Q. What mechanisms underlie this compound's induction of ferroptosis in DLBCL cells, and how can this be experimentally distinguished from apoptosis?

  • Methodological Answer: In DLBCL U2932 cells, this compound (IC50 = 15.17 µM) induces ferroptosis via GPX4 downregulation, evidenced by elevated ROS/LPO levels and reduced glutathione (GSH) . Differentiate from apoptosis by:

  • Morphology: Use TEM to identify ferroptosis-specific features (e.g., mitochondrial shrinkage, ruptured membranes) .
  • Biochemical Markers: Measure caspase-3/7 activity (apoptosis) vs. ACSL4 or PTGS2 expression (ferroptosis) .

Q. How does this compound enhance polymer-based gene transfection efficiency, and what methodological considerations are critical?

  • Methodological Answer: Pre-treat cells (e.g., HeLa, A549) with 9 µM this compound for 16 hours to synchronize cells in G2/M, where nuclear membrane breakdown facilitates PEI/pDNA complex entry . Maintain this compound during transfection (2–3 hours in serum-free media) to prolong G2 arrest. Post-transfection, replace with serum-containing media for recovery . Validate via luciferase assays or fluorescence microscopy .

Q. In studies reporting contradictory effects of this compound (e.g., G1 vs. G2 arrest), how should researchers investigate off-target kinase inhibition?

  • Methodological Answer: At high concentrations (e.g., 10 µM), this compound may inhibit CDK2 or other kinases . Perform:

  • Kinase Profiling: Use in vitro kinase panels to assess selectivity .
  • Cell Line Comparisons: Test across cancer (HCT116, SW480) vs. non-cancerous (MCF10A) models, as this compound exhibits stronger pro-apoptotic effects in transformed cells .
  • Rescue Experiments: Overexpress CDK1 to reverse G1 arrest phenotypes .

Q. How can this compound be utilized in phosphoproteomic studies to dissect CDK1/2-dependent signaling networks?

  • Methodological Answer: Treat cells (e.g., myoblasts) with 5 µM this compound for 3 hours to inhibit CDK1, then stimulate with insulin or growth factors to activate parallel pathways (e.g., ERK, PKCδ) . Combine with siRNA-mediated CDK1/2 knockdown and perform LC-MS/MS phosphoproteomics to identify CDK1/2-specific substrates . Validate using phospho-specific antibodies (e.g., NICD1 phosphorylation sites) .

Cross-Disciplinary and Mechanistic Questions

Q. What experimental strategies address cell line-specific variability in this compound response?

  • Methodological Answer: Generate dose-response curves (1–20 µM) in primary vs. transformed cells, monitoring viability (CCK-8 assays) and cycle distribution (PI/flow cytometry) . For example, this compound induces apoptosis in HCT116 (IC50 ~5 µM) but not MCF12A cells . Use transcriptomics to identify resistance markers (e.g., p53 status, GPX4 expression) .

Q. How does this compound's differential effects on micronucleated vs. primary nuclei inform studies of chromothripsis?

  • Methodological Answer: Treat micronucleated cells with 3 µM this compound to delay primary nucleus mitosis, allowing micronuclei to complete DNA replication and reduce chromosome shattering . Combine with live-cell imaging and DNA replication markers (e.g., EdU incorporation) to track micronuclei dynamics .

Q. What biochemical assays confirm this compound-mediated enhancement of p53-dependent apoptosis?

  • Methodological Answer:
    In p53-wildtype models (e.g., HCT116), use this compound (5–10 µM) to activate Bax and mitochondrial apoptosis . Measure:
  • Mitochondrial Depolarization: JC-1 staining .
  • Caspase Activation: Western blot for cleaved PARP or caspase-3 .
  • Bax Oligomerization: Crosslinking assays or subcellular fractionation .

Properties

IUPAC Name

(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLMRFUGOINFDQ-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.